

(+)-Amiflamine enantiomer biological activity

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An In-depth Technical Guide on the Biological Activity of (+)-Amiflamine

Introduction

(+)-Amiflamine, also known as FLA-336(+), is the active stereoisomer of amiflamine, a derivative of the phenethylamine and amphetamine chemical classes.[1] It functions primarily as a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A), classifying it as a RIMA (Reversible Inhibitor of Monoamine Oxidase A).[1][2][3][4] Its biological activity has been a subject of research due to its potential therapeutic applications, particularly in the realm of antidepressants. This guide provides a detailed overview of the quantitative pharmacology, experimental methodologies, and key biological pathways associated with (+)-amiflamine.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the biological activity of (+)-amiflamine and its related compounds.



Parameter	Compound	Value	Enzyme/Rec eptor	Tissue/Mode I	Citation
pIC50	(±)- Amiflamine	5.57	MAO-A	Not Specified	[3]
ED50 (acute)	(+)- Amiflamine	~7 μmol/kg (p.o.)	MAO-A	Rat Hypothalamu s & Duodenum	[2]
ED50 (repeated)	(+)- Amiflamine	~7 μmol/kg (p.o.)	MAO-A	Rat Hypothalamu s & Duodenum	[2]
ED50 (acute, neuronal protection)	(+)- Amiflamine	1.3 μmol/kg (p.o.)	Serotonergic Neurons	Rat Hypothalamu s	[2]
ED50 (repeated, neuronal protection)	(+)- Amiflamine	0.75 μmol/kg (p.o.)	Serotonergic Neurons	Rat Hypothalamu s	[2]
Ki (competitive)	(+)- Amiflamine	200 μmol/L	SSAO	Rat	[5]
Ki (competitive)	(-)- Amiflamine	4.6 μmol/L	SSAO	Rat	[5]
Potency Comparison	(-)- Amiflamine	10x less potent than (+)	MAO-A	Rat	[5]

Pharmacodynamics: Mechanism of Action

(+)-**Amiflamine**'s primary mechanism of action is the selective and reversible inhibition of MAO-A.[1][4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, particularly serotonin and norepinephrine.[6][7] By inhibiting MAO-A, (+)-



amiflamine leads to an increase in the intracellular concentrations of these neurotransmitters. [2][7]

Neuronal Selectivity

A distinguishing feature of (+)-amiflamine is its preferential inhibition of MAO-A within serotonergic neurons as compared to noradrenergic and dopaminergic neurons, particularly at lower doses.[1][2] This selectivity is attributed to its higher affinity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and dopamine transporter (DAT).[1] The transporter-mediated uptake is a prerequisite for amiflamine to access the intraneuronal MAO-A enzymes.[1] Consequently, it is more effectively transported into serotonin-releasing neurons. Studies have shown that amiflamine is approximately three times less potent within noradrenergic neurons than in serotonergic neurons.[2][3]

Other Pharmacological Activities

In addition to its MAO-A inhibitory effects, (+)-amiflamine also acts as a serotonin releasing agent (SRA).[1] This action is similar to compounds like p-chloroamphetamine (PCA) and contributes to the overall increase in synaptic serotonin levels.[8] Furthermore, it exhibits inhibitory activity towards semicarbazide-sensitive amine oxidase (SSAO), although to a lesser extent than its action on MAO-A.[1][5] The inhibition of SSAO by (+)-amiflamine has both a reversible competitive component (Ki = 200 μ mol/L) and a minor irreversible component.[5] In contrast, its optical isomer, (-)-amiflamine, is a much more potent inhibitor of SSAO (Ki = 4.6 μ mol/L) while being tenfold less potent at inhibiting MAO-A.[5]

Metabolites

(+)-Amiflamine is metabolized in the body to an N-demethylated metabolite, FLA 788(+), and an N,N-demethylated metabolite, FLA 668(+).[2][8] After a single dose, the plasma and brain concentrations of FLA 788(+) can exceed that of the parent compound.[2] Importantly, the inhibitory effect on MAO-A shows a significant correlation with the concentration of FLA 788(+) in both plasma and the brain.[2] Both (+)-amiflamine and FLA 788(+) inhibit the accumulation of serotonin and noradrenaline through a releasing mechanism.[8]

Pharmacokinetics



Studies in rats have shown that after oral administration, (+)-amiflamine and its metabolites achieve a brain-to-plasma concentration ratio of about 20:1, indicating significant penetration into the central nervous system.[2] The inhibition of MAO-A is reversible, with enzyme activity returning to normal levels within 24 hours after the final dose.[2]

Experimental Protocols

The characterization of (+)-amiflamine's biological activity has involved a range of in vitro, ex vivo, and in vivo experimental procedures.

In Vitro MAO Inhibition Assay

- Objective: To determine the potency and selectivity of (+)-amiflamine for inhibiting MAO-A and MAO-B.
- · Methodology:
 - Tissue Preparation: Homogenates of rat brain or liver are prepared.
 - Substrates: Specific substrates are used to measure the activity of each MAO isoform.
 Serotonin (5-HT) or kynuramine are commonly used for MAO-A, while phenylethylamine (PEA) or benzylamine are used for MAO-B.
 - Incubation: The tissue homogenate is incubated with the substrate in the presence of varying concentrations of (+)-amiflamine.
 - Measurement: The rate of product formation (e.g., 5-hydroxyindoleacetic acid for serotonin metabolism) is measured, often using radiolabeled substrates or spectrophotometric methods.
 - Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki values are calculated to quantify inhibitory potency. The inhibition is determined to be competitive.[3]

Ex Vivo MAO Inhibition and Neurotransmitter Analysis

 Objective: To assess the in vivo efficacy and duration of action of (+)-amiflamine on MAO activity and monoamine levels in the brain.



Methodology:

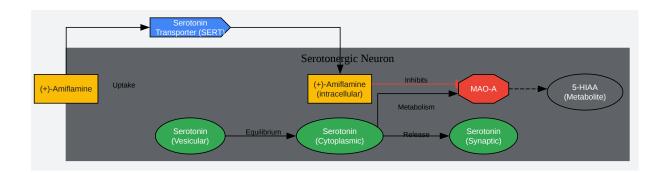
- Animal Dosing: Rats are administered (+)-amiflamine orally (p.o.) at various doses, either
 as a single dose (acute) or over a period of time (e.g., twice daily for two weeks for
 repeated administration studies).[2]
- Tissue Collection: At specific time points after the last dose, the animals are euthanized, and brains are rapidly dissected. Regions of interest such as the hypothalamus, hippocampus, and striatum are collected.[2]
- MAO Activity Measurement: Brain tissue is sliced or homogenized, and MAO-A and MAO-B activity is measured as described in the in vitro protocol.
- Neurotransmitter and Metabolite Analysis: The concentrations of monoamines (serotonin, dopamine) and their metabolites (5-HIAA, DOPAC, HVA) in the brain tissue are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
 [2][4]

Electrophysiological Studies

- Objective: To investigate the effects of (+)-amiflamine administration on the firing activity of serotonergic and noradrenergic neurons in the central nervous system.
- Methodology:
 - Animal Preparation: Rats are anesthetized, and microelectrodes are stereotaxically implanted into the dorsal raphe nucleus (for 5-HT neurons) or the locus coeruleus (for NE neurons).
 - Drug Administration: (+)-**Amiflamine** is administered, and the firing rate of individual neurons is recorded before and after treatment.
 - Data Analysis: Changes in the firing frequency of these neurons are analyzed to understand the functional consequences of MAO-A inhibition and increased neurotransmitter levels. Repeated administration for 21 days showed a return to normal firing activity in 5-HT neurons, while the firing of NE neurons was decreased.[4]



Visualizations Signaling Pathway of (+)-Amiflamine in a Serotonergic Neuron

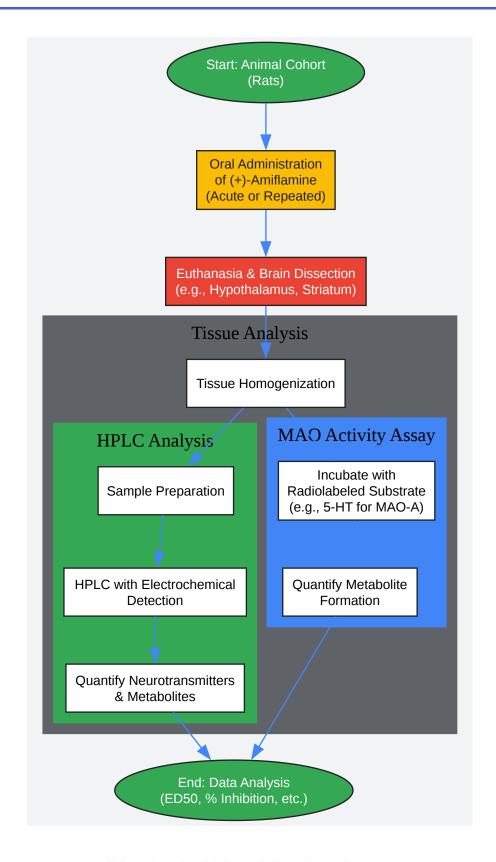


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Caption: Mechanism of (+)-amiflamine in serotonergic neurons.

Experimental Workflow for Ex Vivo Analysis





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Caption: Workflow for ex vivo analysis of (+)-amiflamine effects.



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